1-(cyclopropylmethyl)-2-isopropyl-4-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepane -

1-(cyclopropylmethyl)-2-isopropyl-4-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepane

Catalog Number: EVT-5459452
CAS Number:
Molecular Formula: C17H26N8O
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Alkyl 1,4‐Dihydro‐2,6‐dimethyl‐4‐(pyridinyl or 2‐trifluoromethylphenyl)‐5‐(1H‐tetrazol-5‐yl)‐3‐pyridinecarboxylates

Compound Description: This series of compounds was synthesized and evaluated for their calcium channel modulating effects. The study focused on their potential as calcium channel antagonists and agonists. Compounds within this series with a 1H-tetrazol-5-yl substituent exhibited calcium channel agonist activity. []

Relevance: Both this series of compounds and the target compound, 1-(cyclopropylmethyl)-2-isopropyl-4-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepane, contain the 1H-tetrazolyl moiety, highlighting a shared structural feature. []

2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032)

Compound Description: GDC-0032 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, demonstrating robust in vivo antitumor activity. [] It exhibits a favorable pharmacokinetic profile with high unbound exposure, contributing to its efficacy at low doses. [] Various crystalline polymorphs of GDC-0032 have been investigated for their physicochemical properties and suitability for pharmaceutical formulations. [, ]

Relevance: While GDC-0032 differs significantly in overall structure from the target compound, 1-(cyclopropylmethyl)-2-isopropyl-4-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepane, both compounds share a common focus on heterocyclic chemistry and potential therapeutic applications. The presence of pyrazole and triazole rings in both structures further emphasizes their relevance within a broader medicinal chemistry context. [, , ]

1, 4-Dihydo-2,6-dimethyl-3-nitro and cyano-4-(1-methyl-5- nitro-1H-imidazol-2-yl)-5-pyridinecarboxylates

Compound Description: This class of dihydropyridine (DHP) derivatives was explored for their dual calcium channel antagonist-agonist activity. The compounds aimed to address limitations of traditional DHPs, particularly their negative inotropic effects. []

Relevance: This series, along with the target compound, 1-(cyclopropylmethyl)-2-isopropyl-4-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepane, falls under the umbrella of heterocyclic compounds with potential pharmacological activities. Both target calcium channels, although with different mechanisms. []

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor with potent pulmonary vasodilator properties. [] It exhibits efficacy in reducing pulmonary arterial pressure, particularly under conditions of increased pulmonary vascular resistance. []

Relevance: Similar to 1-(cyclopropylmethyl)-2-isopropyl-4-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepane, SB-772077-B highlights the exploration of diverse heterocyclic scaffolds for pharmacological activity. Both compounds belong to a broad class of compounds containing nitrogen-rich heterocycles, suggesting potential applications in medicinal chemistry. []

Properties

Product Name

1-(cyclopropylmethyl)-2-isopropyl-4-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepane

IUPAC Name

[4-(cyclopropylmethyl)-3-propan-2-yl-1,4-diazepan-1-yl]-[5-(tetrazol-1-yl)-1H-pyrazol-4-yl]methanone

Molecular Formula

C17H26N8O

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C17H26N8O/c1-12(2)15-10-24(7-3-6-23(15)9-13-4-5-13)17(26)14-8-18-20-16(14)25-11-19-21-22-25/h8,11-13,15H,3-7,9-10H2,1-2H3,(H,18,20)

InChI Key

ZOGDPAMVOMYDAL-UHFFFAOYSA-N

SMILES

CC(C)C1CN(CCCN1CC2CC2)C(=O)C3=C(NN=C3)N4C=NN=N4

Canonical SMILES

CC(C)C1CN(CCCN1CC2CC2)C(=O)C3=C(NN=C3)N4C=NN=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.